1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Overview
Description
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties and biological activities. It has been studied extensively for its potential as a kinase inhibitor, making it a promising candidate for the development of new therapeutic agents.
Scientific Research Applications
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its role in inhibiting various kinases, making it a valuable tool in cell signaling research.
Medicine: Its potential as a kinase inhibitor has led to investigations into its use as an anticancer agent.
Industry: Beyond pharmaceuticals, it may find applications in the development of new materials and as a catalyst in organic synthesis.
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, halogenated derivatives of pyrrolo[2,3-d]pyrimidine can be synthesized through a series of reactions involving halogenation, amination, and cyclization . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine primarily involves the inhibition of kinase enzymes. Kinases are crucial for the regulation of various cellular processes, including cell division and signal transduction. By binding to the active site of these enzymes, this compound can effectively block their activity, leading to the disruption of cancer cell proliferation and survival . Molecular docking studies have shown that it interacts with key amino acid residues within the kinase active site, stabilizing the inactive form of the enzyme.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another heterocyclic compound with a similar structure but different ring fusion pattern.
Pyrazolo[1,5-a]pyrimidine: Shares the pyrimidine ring but has a pyrazole ring instead of a pyrrole ring.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine ring.
Uniqueness: 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine stands out due to its specific ring fusion and the presence of two amino groups at positions 2 and 4. This unique structure contributes to its distinct chemical reactivity and biological activity, particularly its ability to inhibit a broad range of kinases with high specificity .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-92-3 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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